

A Comparative Guide to Theoretical Models for Tungsten's Thermal Conductivity

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Compound of Interest

Compound Name: Tungsten

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This guide provides a comprehensive comparison of theoretical models used to predict the thermal conductivity of **tungsten**, validated against experimental data. The objective is to offer a clear understanding of the predictive power and limitations of various modeling approaches.

Data Presentation: Experimental vs. Theoretical Thermal Conductivity of Tungsten

The following table summarizes experimental data for the thermal conductivity of pure **tungsten** at various temperatures, alongside theoretical predictions from prominent models. This allows for a direct comparison of the accuracy of these models.

Temperature (K)	Experimental Thermal Conductivity (W/m·K)	Wiedemann-Franz Law (W/m·K)	Molecular Dynamics (NEMD) (W/m·K)
300	175[1]	173	168
1100	117[2]	115	112
1500	109	105	102
2000	103[2]	96	93

Note: The values from theoretical models are representative and can vary based on the specific parameters and potentials used in the calculations.

Experimental Protocols

A variety of experimental techniques are employed to measure the thermal conductivity of **tungsten**, each with its own advantages and limitations. Below are detailed methodologies for some of the key experiments cited.

High-Temperature Optical Pyrometer Method

This method is suitable for measuring thermal conductivity at incandescent temperatures.

- Apparatus: The setup consists of a **tungsten** filament mounted in an evacuated glass bulb. A direct current is passed through the filament to heat it to incandescence. An optical pyrometer is used to measure the temperature distribution along the filament.
- Methodology:
 - The **tungsten** filament is aged by heating it to a high temperature for an extended period to ensure stable electrical and thermal properties.
 - A steady direct current is passed through the filament to establish a stable temperature gradient.
 - The brightness temperature of the filament is measured at various points along its length using an optical pyrometer. These brightness temperatures are then converted to true temperatures using the known spectral emissivity of **tungsten**.
 - The electrical power input and the radiated power are measured.
 - The thermal conductivity is calculated from the heat conduction equation, which relates the temperature gradient to the electrical power input and the radiated heat loss.

3-Omega (3ω) Method

The 3ω method is a widely used technique for measuring the thermal conductivity of thin films, but it can also be adapted for bulk samples.

- Apparatus: A narrow metal line (heater) is deposited onto the surface of the **tungsten** sample. This metal line serves as both a heater and a temperature sensor. A lock-in amplifier is used to measure the voltage components at different frequencies.
- Methodology:
 - An alternating current at a frequency ω is passed through the metal heater.
 - This current generates a periodic Joule heating at a frequency of 2ω .
 - The temperature fluctuation in the heater, which is related to the thermal properties of the underlying **tungsten** sample, causes a small third-harmonic (3ω) voltage component across the heater due to the temperature dependence of the heater's resistance.
 - The lock-in amplifier is used to precisely measure this 3ω voltage signal.
 - By analyzing the in-phase and out-of-phase components of the 3ω voltage as a function of the heating frequency, the thermal conductivity of the **tungsten** sample can be extracted using a thermal model that describes the heat flow from the heater into the sample.

Laser Flash Diffusivity Method

The laser flash method is a non-contact technique used to measure the thermal diffusivity of a material, from which the thermal conductivity can be calculated if the specific heat and density are known.

- Apparatus: The setup includes a high-intensity, short-duration laser pulse source, a furnace to control the sample temperature, and an infrared (IR) detector. The **tungsten** sample is typically a small, disc-shaped specimen.
- Methodology:
 - The front face of the **tungsten** sample is subjected to a short, uniform pulse of laser energy.
 - This energy absorption leads to a rapid temperature rise on the front surface.

- The heat propagates through the sample, causing the temperature of the rear face to increase over time.
- The IR detector monitors the transient temperature rise of the rear surface.
- The thermal diffusivity is calculated from the analysis of the temperature-versus-time profile of the rear surface, specifically the time it takes to reach half of its maximum temperature rise.
- The thermal conductivity (k) is then determined using the equation: $k = \alpha \cdot \rho \cdot C_p$, where α is the measured thermal diffusivity, ρ is the density, and C_p is the specific heat capacity of **tungsten** at the measurement temperature.

Theoretical Models and Methodologies

Several theoretical models are used to predict the thermal conductivity of **tungsten**. These models vary in complexity and the physical phenomena they account for.

Wiedemann-Franz Law

The Wiedemann-Franz law provides a simple and often surprisingly accurate estimation of the electronic contribution to the thermal conductivity of metals.

- **Theoretical Basis:** This law states that the ratio of the electronic thermal conductivity (k_e) to the electrical conductivity (σ) of a metal is directly proportional to the absolute temperature (T). The proportionality constant is the Lorenz number (L).
- **Mathematical Formulation:** $k_e = L \cdot \sigma \cdot T$ where L is the Lorenz number, approximately $2.44 \times 10^{-8} \text{ W}\Omega\text{K}^{-2}$.
- **Methodology:**
 - Obtain experimental data for the electrical conductivity (or resistivity) of **tungsten** at the desired temperature.
 - Calculate the electronic thermal conductivity using the Wiedemann-Franz law formula.

- Limitations: The Wiedemann-Franz law primarily considers the electronic contribution to heat transport and neglects the lattice contribution (phonons). This approximation is generally good for pure metals at not too low temperatures. Deviations can occur at low temperatures where phonon scattering becomes more significant and at very high temperatures due to inelastic scattering processes.

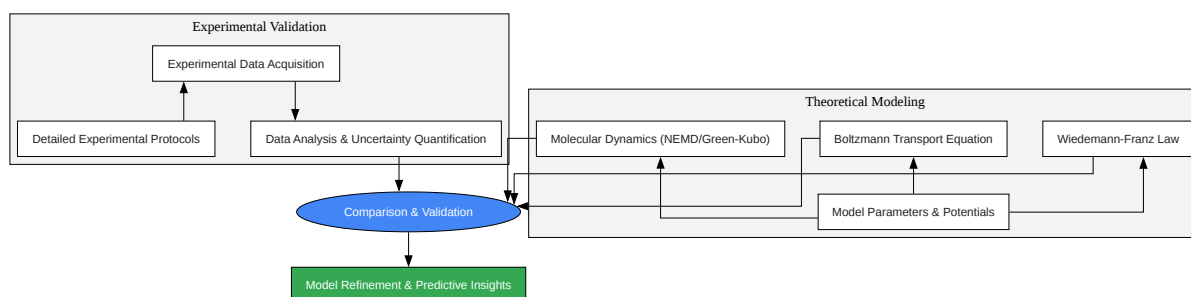
Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful computational approach to investigate thermal transport at the atomic level, capturing the complex interactions that govern heat flow. Both non-equilibrium (NEMD) and equilibrium (Green-Kubo) methods can be employed.

- Theoretical Basis: MD simulations solve Newton's equations of motion for a system of interacting atoms. By simulating the atomic trajectories over time, macroscopic properties like thermal conductivity can be calculated from the microscopic behavior.
- Methodology (Non-Equilibrium Molecular Dynamics - NEMD):
 - Interatomic Potential: Select an appropriate interatomic potential that accurately describes the forces between **tungsten** atoms. The Embedded Atom Method (EAM) potentials are commonly used for metals.
 - Simulation Cell Setup: Create a simulation box containing a sufficient number of **tungsten** atoms arranged in a body-centered cubic (BCC) lattice. Periodic boundary conditions are applied in the directions perpendicular to the heat flow.
 - Equilibration: The system is first equilibrated to the desired temperature and pressure using a suitable thermostat and barostat (e.g., Nosé-Hoover). This ensures the system reaches a stable thermodynamic state.
 - Imposing a Temperature Gradient: A temperature gradient is imposed across the simulation cell. This can be done by maintaining a "hot" region and a "cold" region at the two ends of the cell using thermostats.
 - Heat Flux Calculation: Once a steady-state temperature gradient is established, the heat flux flowing through the system is calculated.

- Thermal Conductivity Calculation: The thermal conductivity is then determined using Fourier's law: $k = -J / (dT/dx)$, where J is the heat flux and dT/dx is the temperature gradient.
- Methodology (Equilibrium Molecular Dynamics - Green-Kubo):
 - Interatomic Potential and Equilibration: Similar to NEMD, an appropriate potential is chosen, and the system is equilibrated.
 - Heat Current Autocorrelation Function: In the equilibrium state (without an external temperature gradient), the instantaneous heat current vector is calculated at each simulation timestep. The autocorrelation function of this heat current is then computed over a long simulation run.
 - Thermal Conductivity Calculation: The thermal conductivity is obtained by integrating the heat current autocorrelation function using the Green-Kubo formula.

Mandatory Visualization



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Caption: Workflow for validating theoretical models of **tungsten's** thermal conductivity.

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- 2. Thermal Conductivities of Tungsten and Molybdenum at Incandescent Temperatures [opg.optica.org]
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